molecular formula C12H15ClO2S B14033760 1-Chloro-1-(3-ethoxy-2-(methylthio)phenyl)propan-2-one

1-Chloro-1-(3-ethoxy-2-(methylthio)phenyl)propan-2-one

Cat. No.: B14033760
M. Wt: 258.76 g/mol
InChI Key: JMWGZCWOUKPPAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-1-(3-ethoxy-2-(methylthio)phenyl)propan-2-one is a substituted propan-2-one derivative featuring a phenyl ring with 3-ethoxy and 2-methylthio substituents, along with a chloro group at the α-position of the ketone. Its structural features make it a candidate for applications in pharmaceuticals, agrochemicals, or as a precursor for heterocyclic compounds.

Properties

Molecular Formula

C12H15ClO2S

Molecular Weight

258.76 g/mol

IUPAC Name

1-chloro-1-(3-ethoxy-2-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C12H15ClO2S/c1-4-15-10-7-5-6-9(12(10)16-3)11(13)8(2)14/h5-7,11H,4H2,1-3H3

InChI Key

JMWGZCWOUKPPAL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1SC)C(C(=O)C)Cl

Origin of Product

United States

Preparation Methods

Preparation of the Substituted Phenyl Ring

The phenyl ring bearing ethoxy and methylthio groups is prepared by selective substitution reactions. For example:

  • Ethoxy group installation: This can be achieved by nucleophilic substitution of a suitable halogenated aromatic precursor with ethanol under basic conditions.
  • Methylthio group installation: Typically introduced via nucleophilic aromatic substitution using sodium methylthiolate or methylthiol reagents.

This step is critical for ensuring the correct substitution pattern (3-ethoxy and 2-methylthio) on the phenyl ring, which influences the compound’s reactivity and properties.

Formation of the Propan-2-one Side Chain

The acetyl group is introduced onto the substituted phenyl ring through Friedel-Crafts acylation:

  • Using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
  • Reaction conditions typically involve anhydrous solvents (e.g., dichloromethane) and low temperatures to control regioselectivity and minimize side reactions.

This step yields 1-(3-ethoxy-2-(methylthio)phenyl)propan-2-one as an intermediate.

Alpha-Chlorination of the Ketone

The final step is the chlorination at the alpha position of the ketone to produce 1-Chloro-1-(3-ethoxy-2-(methylthio)phenyl)propan-2-one :

  • Common chlorinating agents include N-chlorosuccinimide (NCS) , phosphorus pentachloride (PCl5) , or thionyl chloride (SOCl2) .
  • The reaction is typically performed under reflux in an inert solvent such as dichloromethane or chloroform.
  • Temperature control is essential to prevent over-chlorination or decomposition.
  • The reaction proceeds via enol or enolate intermediate formation, which reacts with the chlorinating agent to substitute the alpha hydrogen with chlorine.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dichloromethane, chloroform, or similar inert solvents Solvent choice affects solubility and reaction rate
Temperature 0 °C to reflux (25–80 °C) Lower temperatures favor selectivity; higher temperatures increase rate but risk side reactions
Catalyst Aluminum chloride (for acylation) Lewis acid catalysis is necessary for Friedel-Crafts acylation
Chlorinating agent N-chlorosuccinimide, PCl5, SOCl2 Choice depends on desired selectivity and scale
Reaction time 1–6 hours Monitored by TLC or HPLC for completion

Analytical Data Supporting Preparation

The identity and purity of 1-Chloro-1-(3-ethoxy-2-(methylthio)phenyl)propan-2-one are confirmed by:

Summary Table of Preparation Methods

Step Reagents Conditions Outcome
1. Substituted phenyl ring synthesis Ethanol, sodium methylthiolate Basic conditions, reflux 3-ethoxy-2-(methylthio)phenyl precursor
2. Friedel-Crafts acylation Acetyl chloride, AlCl3 Anhydrous, 0–25 °C 1-(3-ethoxy-2-(methylthio)phenyl)propan-2-one
3. Alpha-chlorination N-chlorosuccinimide or PCl5 Reflux, inert solvent Target compound: 1-Chloro-1-(3-ethoxy-2-(methylthio)phenyl)propan-2-one

Research Discoveries and Notes

  • The presence of the ethoxy and methylthio substituents on the phenyl ring modulates the electronic properties of the molecule, influencing the reactivity during acylation and chlorination steps.
  • Chlorination at the alpha position of the ketone is facilitated by the enolizable nature of the propan-2-one moiety, allowing selective substitution.
  • The compound serves as a valuable intermediate for further synthetic transformations, particularly in medicinal chemistry for designing enzyme inhibitors or bioactive molecules.
  • Optimization of reaction parameters such as temperature, solvent, and chlorinating agent significantly impacts yield and purity, as reported in recent synthetic protocols for related compounds.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(3-ethoxy-2-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloro-1-(3-ethoxy-2-(methylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-ethoxy-2-(methylthio)phenyl)propan-2-one involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the ketone group can undergo reduction or oxidation. The ethoxy and methylthio groups can influence the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Groups

The following compounds share structural similarities with the target molecule but differ in substituents, positions, or functional groups:

1-Chloro-1-(2-(methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one
  • Substituents : 2-methylthio, 3-trifluoromethoxy.
  • Molecular Formula : C₁₁H₁₀ClF₃O₂S.
  • Molecular Weight : 298.71.
  • Key Properties : High purity (≥98%), boiling point 300.4°C (predicted), density 1.37 g/cm³.
  • Applications : Used as a high-purity intermediate in active pharmaceutical ingredient (API) synthesis .
1-Chloro-1-(3-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one
  • Substituents : 3-difluoromethoxy, 4-methylthio.
  • Molecular Formula : C₁₁H₁₁ClF₂O₂S.
  • Molecular Weight : 280.72.
  • Key Differences : The difluoromethoxy group (electron-withdrawing) contrasts with the ethoxy group (electron-donating) in the target compound, altering reactivity .
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one
  • Substituents : 4-methoxy, hydrazinylidene.
  • Molecular Formula : C₁₀H₁₁ClN₂O₂.
  • Molecular Weight : 226.66.
  • Key Properties : Forms hydrogen-bonded chains (N–H⋯O) in crystal packing. Acts as an intermediate for synthesizing pyrazoles and other heterocycles .
1-(3-(Methylthio)phenyl)propan-2-one
  • Substituents : 3-methylthio.
  • Molecular Formula : C₁₀H₁₂OS.
  • Molecular Weight : 180.27.
  • Key Differences : Lacks the chloro and ethoxy groups, resulting in simpler reactivity and lower molecular weight .

Comparative Data Table

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications
Target Compound 3-ethoxy, 2-methylthio Not provided - Hypothesized intermediate for APIs
1-Chloro-1-(2-(methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one 2-methylthio, 3-trifluoromethoxy C₁₁H₁₀ClF₃O₂S 298.71 High-purity API intermediate
1-Chloro-1-(3-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one 3-difluoromethoxy,4-methylthio C₁₁H₁₁ClF₂O₂S 280.72 Electron-withdrawing substituent effects
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one 4-methoxy, hydrazinylidene C₁₀H₁₁ClN₂O₂ 226.66 Heterocycle precursor
1-(3-(Methylthio)phenyl)propan-2-one 3-methylthio C₁₀H₁₂OS 180.27 Simpler analog for baseline studies

Crystallographic Insights

  • Hydrogen Bonding : Compounds like 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one exhibit N–H⋯O bonds, stabilizing crystal structures .
  • Packing Arrangements: Monoclinic systems (e.g., ) highlight the role of substituents in molecular packing .

Key Differences and Implications

Electron Effects :

  • Trifluoromethoxy () is strongly electron-withdrawing, enhancing electrophilicity of the ketone compared to ethoxy (electron-donating).
  • Methylthio groups (ubiquitous in all compounds) contribute to lipophilicity, influencing bioavailability in pharmaceuticals.

Applications :

  • High-Purity Intermediates (): Fluorinated derivatives are prioritized in API synthesis due to metabolic stability.
  • Heterocycle Precursors (): Hydrazinylidene derivatives are valuable in medicinal chemistry for constructing nitrogen heterocycles.

Biological Activity

1-Chloro-1-(3-ethoxy-2-(methylthio)phenyl)propan-2-one is an organic compound with significant potential for biological activity due to its unique chemical structure, which includes a chloro group, an ethoxy group, and a methylthio group attached to a phenyl ring. This compound has garnered interest in various fields, particularly in pharmacology and medicinal chemistry, for its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-Chloro-1-(3-ethoxy-2-(methylthio)phenyl)propan-2-one is C12H15ClO2SC_{12}H_{15}ClO_2S, with a molecular weight of 258.76 g/mol. The structural features of the compound are crucial for its biological interactions:

Feature Description
Chloro Group Enhances electrophilicity, facilitating reactions with nucleophiles.
Ethoxy Group Contributes to solubility and may influence membrane permeability.
Methylthio Group May participate in metabolic pathways and enhance biological activity.

Research indicates that the biological activity of this compound may arise from its ability to interact with various biomolecules, including enzymes and proteins. The presence of functional groups allows for the formation of covalent bonds with nucleophilic sites, potentially leading to enzyme inhibition or modulation of biochemical pathways. This mechanism is particularly relevant in the context of antimicrobial and anticancer activities.

Antimicrobial Activity

Preliminary studies have shown that 1-Chloro-1-(3-ethoxy-2-(methylthio)phenyl)propan-2-one exhibits antimicrobial properties against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values indicate significant efficacy:

Microorganism MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Candida albicans100

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of this compound on several cancer cell lines. The results from MTT assays indicate that it exhibits significant antiproliferative activity:

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The mechanism behind its anticancer activity may involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that derivatives similar to 1-Chloro-1-(3-ethoxy-2-(methylthio)phenyl)propan-2-one showed promising results against multidrug-resistant strains, highlighting its potential as a lead compound for antibiotic development .
  • Cytotoxicity Assessment : Another investigation reported that compounds with similar structures displayed significant cytotoxic effects on human cancer cell lines, suggesting that modifications to the ethoxy and methylthio groups could enhance activity .

Q & A

Q. What are the standard synthetic routes for 1-Chloro-1-(3-ethoxy-2-(methylthio)phenyl)propan-2-one, and how can reaction conditions be optimized?

Answer: The synthesis of this compound likely involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example, analogous compounds with aryl groups and methylthio substituents are synthesized via:

  • Friedel-Crafts acylation : Reacting a substituted benzaldehyde derivative (e.g., 3-ethoxy-2-(methylthio)benzaldehyde) with chloroacetone in the presence of a Lewis acid catalyst (e.g., AlCl₃) .
  • Nucleophilic substitution : Introducing the chloro group via reaction of a hydroxyl or thiol precursor with chlorinating agents like PCl₅ or SOCl₂ .
    Optimization includes solvent selection (e.g., ethanol or dichloromethane), temperature control (40–80°C), and catalyst loading. Purification via column chromatography or recrystallization improves yield and purity .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR identify key functional groups (e.g., ethoxy, methylthio, and ketone signals). For example, the methylthio group (S–CH₃) typically appears at δ ~2.5 ppm in ¹H NMR .
  • X-ray crystallography : Determines molecular geometry and confirms stereochemistry. Similar compounds (e.g., 1-(2,4-dichlorophenyl)propenones) show planar aromatic rings and bond angles consistent with conjugation .
  • Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns (e.g., loss of Cl⁻ or CH₃S– groups) .

Advanced Research Questions

Q. What computational methods are used to predict the reactivity of the methylthio and chloro substituents in this compound?

Answer:

  • Density Functional Theory (DFT) : Calculates electron density maps, HOMO-LUMO gaps, and Fukui indices to identify nucleophilic/electrophilic sites. For instance, the methylthio group in analogous compounds shows high nucleophilicity due to sulfur’s lone pairs .
  • Molecular docking : Predicts interactions with biological targets (e.g., enzymes). The chloro group’s electronegativity may enhance binding to hydrophobic pockets in proteins .
  • MD simulations : Assess stability in solvent environments. Ethoxy and methylthio groups influence solubility in polar vs. nonpolar solvents .

Q. How do reaction conditions affect the stereochemical outcome of derivatives synthesized from this compound?

Answer:

  • Temperature and solvent polarity : Higher temperatures (e.g., 80°C) favor thermodynamic products (e.g., trans isomers), while polar solvents stabilize intermediates with specific dipole orientations .
  • Catalyst choice : Chiral catalysts (e.g., BINOL-derived phosphoric acids) induce enantioselectivity in ketone reduction or substitution reactions .
  • Data contradiction resolution : Conflicting stereochemical results (e.g., cis/trans ratios) are resolved via HPLC with chiral columns or comparative X-ray analyses .

Q. What strategies mitigate side reactions during functionalization of the methylthio group?

Answer:

  • Protection-deprotection : Temporarily block the methylthio group using tert-butyl disulfide before introducing other substituents .
  • Oxidative conditions : Controlled oxidation with H₂O₂ converts –SCH₃ to sulfoxide (–SO–CH₃), reducing nucleophilicity during subsequent reactions .
  • Kinetic monitoring : In situ FTIR or Raman spectroscopy tracks reaction progress to optimize quenching times and minimize byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.